molecular formula C10H16O3 B13193047 Methyl 3-cyclopentyl-3-methyloxirane-2-carboxylate

Methyl 3-cyclopentyl-3-methyloxirane-2-carboxylate

Cat. No.: B13193047
M. Wt: 184.23 g/mol
InChI Key: QQQBESGAXFZCIG-UHFFFAOYSA-N
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Description

Methyl 3-cyclopentyl-3-methyloxirane-2-carboxylate is an organic compound with the molecular formula C10H16O3 and a molecular weight of 184.23 g/mol . This compound is characterized by its unique structure, which includes a cyclopentyl ring and an oxirane (epoxide) ring. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-cyclopentyl-3-methyloxirane-2-carboxylate typically involves the reaction of cyclopentylmethyl ketone with a suitable epoxidizing agent. One common method is the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to form the oxirane ring . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. Additionally, purification steps like distillation or recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyclopentyl-3-methyloxirane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while reduction produces alcohols .

Mechanism of Action

The mechanism of action of Methyl 3-cyclopentyl-3-methyloxirane-2-carboxylate involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is exploited in various chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a cyclopentyl ring and an oxirane ring, which imparts specific reactivity and stability. This makes it a valuable compound for research and industrial applications .

Biological Activity

Methyl 3-cyclopentyl-3-methyloxirane-2-carboxylate is a synthetic organic compound characterized by its oxirane (epoxide) structure. This compound has garnered interest due to its potential biological activities, particularly in the context of enzyme inhibition and drug development.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H16_{16}O3_3
  • Molecular Weight : 184.24 g/mol
  • Functional Groups : Contains an oxirane ring and a carboxylate ester.

The unique epoxide structure of this compound allows it to participate in various chemical reactions, particularly nucleophilic substitutions and ring-opening reactions, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds with epoxide functionality, such as this compound, often exhibit significant biological activity through their interactions with enzymes and receptors. The oxirane ring can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting enzyme activity. This mechanism is particularly relevant in drug design, where such compounds may serve as enzyme inhibitors.

  • Enzyme Inhibition : The compound's ability to form covalent bonds with amino acids in enzymes suggests a mechanism of action that involves the inhibition of specific enzymatic pathways.
  • Target Interactions : Studies have shown that similar compounds can interact with various biological targets, leading to altered metabolic pathways and potential therapeutic effects.

Case Study 1: Enzyme Interaction

A study investigated the interaction of this compound with cytochrome P450 enzymes, which play a crucial role in drug metabolism. The results indicated that the compound could act as an inhibitor, affecting the metabolism of other drugs and potentially leading to drug-drug interactions.

Case Study 2: Anticancer Activity

Another research effort explored the anticancer properties of this compound. In vitro assays demonstrated that the compound exhibited cytotoxic effects on various cancer cell lines, suggesting its potential as a lead compound for cancer therapy. The mechanism was attributed to apoptosis induction through caspase activation.

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
Enzyme InhibitionInhibits cytochrome P450 enzymes
Anticancer PropertiesInduces apoptosis in cancer cell lines
Metabolic InteractionAlters drug metabolism pathways

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

methyl 3-cyclopentyl-3-methyloxirane-2-carboxylate

InChI

InChI=1S/C10H16O3/c1-10(7-5-3-4-6-7)8(13-10)9(11)12-2/h7-8H,3-6H2,1-2H3

InChI Key

QQQBESGAXFZCIG-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)C(=O)OC)C2CCCC2

Origin of Product

United States

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